![molecular formula C19H19FN2O3S B2628182 (3,5-Dimethoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851806-85-4](/img/structure/B2628182.png)
(3,5-Dimethoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3,5-Dimethoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone” is a chemical compound with the molecular formula C19H19FN2O3S and a molecular weight of 374.431. It is intended for research use only and is not for human or veterinary use1.
Synthesis Analysis
Unfortunately, I was unable to find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions. For a detailed synthesis procedure, it would be best to refer to a peer-reviewed scientific publication or a reputable chemical supplier.
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formula, C19H19FN2O3S1. It contains 19 carbon atoms, 19 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom1. The exact arrangement of these atoms in space, known as the compound’s 3D conformation, can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
I was unable to find specific information on the chemical reactions involving this compound. However, based on its structure, it could potentially undergo a variety of organic reactions. The presence of the imidazole ring and the sulfanyl group could make it reactive towards electrophiles, while the carbonyl group could be involved in nucleophilic addition reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. Unfortunately, I was unable to find specific information on the physical and chemical properties of this compound.
Scientific Research Applications
Catalyst and Solvent-Free Synthesis
A study presented an efficient approach for the regioselective synthesis of heterocyclic amides through microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This method is significant for the formation of strategic intermediates in pharmaceutical research (Moreno-Fuquen et al., 2019).
Anti-Tumor Agents Synthesis
Research focused on the hit-to-lead program in drug discovery revealed the synthesis of potent derivatives, such as (2,4-dimethoxyphenyl)-[6-(3-fluorophenyl)-4-hydroxy-3-methylbenzofuran-2-yl]methanone, showing selective cytotoxicity against tumorigenic cell lines. This demonstrates the compound's potential in developing anti-tumor agents (Hayakawa et al., 2004).
Precipitation-Resistant Solution Formulation
A study developed a suitable formulation for early toxicology and clinical studies of a nonionizable and poorly water-soluble compound. The research aimed at preventing or delaying precipitation of the compound from solution, thereby enhancing its in vivo exposure and therapeutic efficacy (Burton et al., 2012).
Synthesis and Inhibitory Properties
Research synthesized and evaluated novel bromophenols for their inhibitory capacities against human cytosolic carbonic anhydrase II (hCA II). The findings indicate potential applications of these compounds as drug candidates for various diseases like glaucoma and neurological disorders (Balaydın et al., 2012).
Antitumor Activity
A study on 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone showed significant inhibition of the proliferation of various cancer cell lines. This compound's molecular structure and antitumor activity highlight its potential in cancer treatment (Tang & Fu, 2018).
Safety And Hazards
As this compound is intended for research use only, it is not intended for human or veterinary use1. Therefore, it should be handled with care, using appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer for information on safety and handling.
Future Directions
The future directions for this compound could involve further research to determine its potential applications. This could include studying its biological activity, exploring its potential use in the development of new drugs, or investigating its physical and chemical properties in more detail.
Please note that the information provided here is based on the limited information available from the web search results. For a more comprehensive analysis, it would be best to refer to peer-reviewed scientific literature or consult with a chemical expert.
properties
IUPAC Name |
(3,5-dimethoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c1-24-15-9-14(10-16(11-15)25-2)18(23)22-8-7-21-19(22)26-12-13-5-3-4-6-17(13)20/h3-6,9-11H,7-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZOGRXSKLFFIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

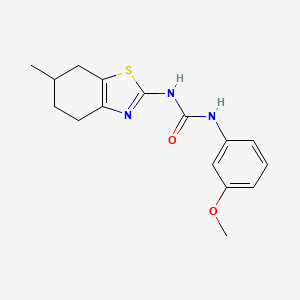
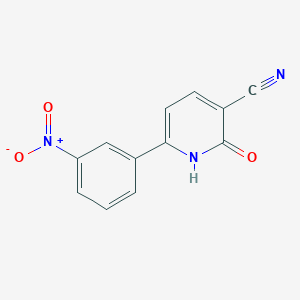
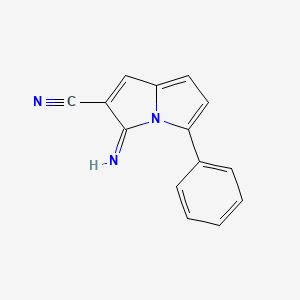
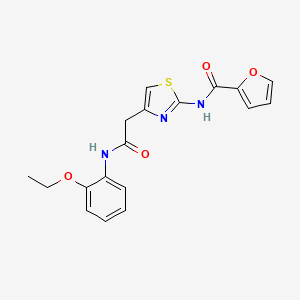
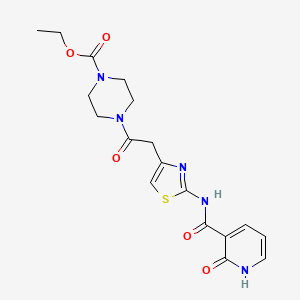
![(E)-3-(2-Chloropyridin-4-yl)-N-[4-(4-hydroxyphenyl)butan-2-yl]prop-2-enamide](/img/structure/B2628108.png)
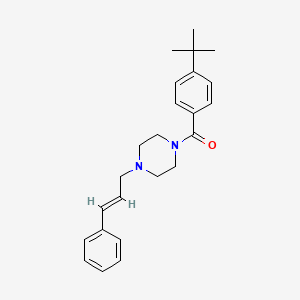
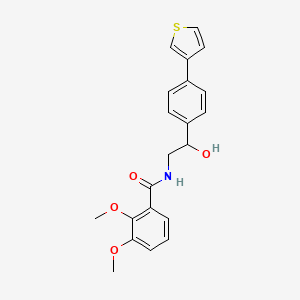
![5-methyl-2-(methylthio)-N-phenyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2628111.png)
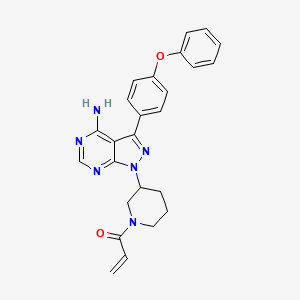
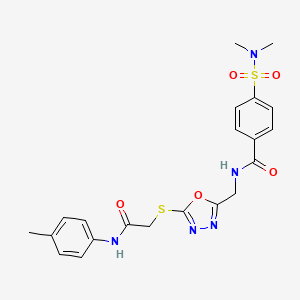
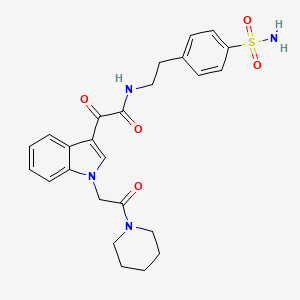
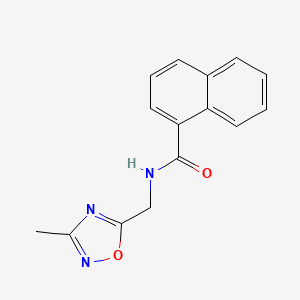
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2628118.png)